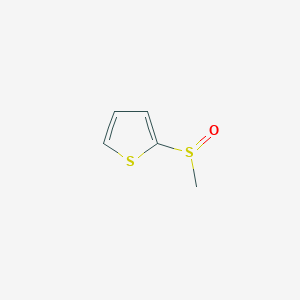
2-(Methylsulfinyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfinyl)thiophene is a sulfur-containing heterocyclic compound with a five-membered ring structure. This compound is part of the thiophene family, which is known for its aromatic properties and significant applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-(Methylsulfinyl)thiophene, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K . This method provides a variety of substituted thiophenes in good yields and is considered environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfinyl)thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions are common, with reagents such as bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted thiophenes, which can be further utilized in different applications .
Scientific Research Applications
2-(Methylsulfinyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 2-(Methylsulfinyl)thiophene involves its interaction with various molecular targets and pathways. For instance, thiophene-based compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups like carboxylic acids, esters, and amines enhances their biological activity and target recognition .
Comparison with Similar Compounds
Thiophene: The parent compound with a simple sulfur-containing five-membered ring.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness: 2-(Methylsulfinyl)thiophene is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6OS2 |
|---|---|
Molecular Weight |
146.2 g/mol |
IUPAC Name |
2-methylsulfinylthiophene |
InChI |
InChI=1S/C5H6OS2/c1-8(6)5-3-2-4-7-5/h2-4H,1H3 |
InChI Key |
AQBXVPIHQRGSHE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


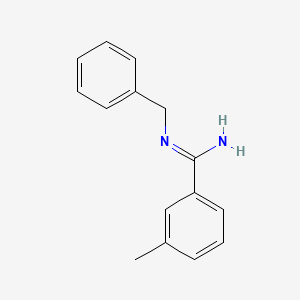
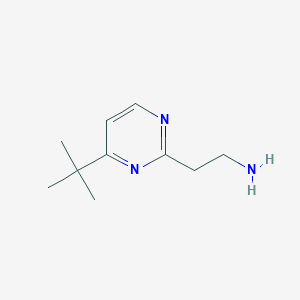
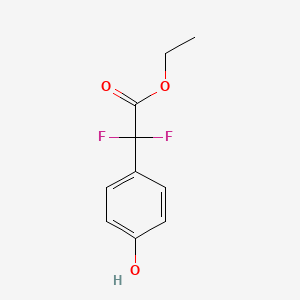
![Dimethyl[bis(methylsulfanyl)]silane](/img/structure/B14127841.png)

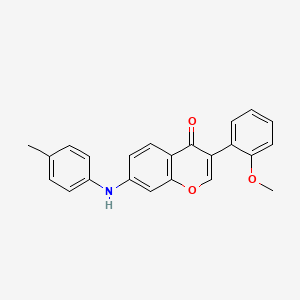

![Trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane;hydrochloride](/img/structure/B14127871.png)
![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B14127874.png)
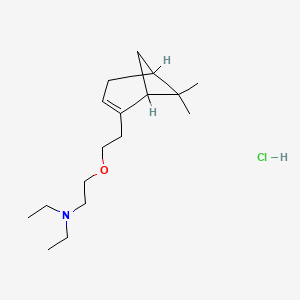
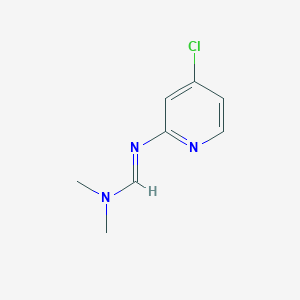
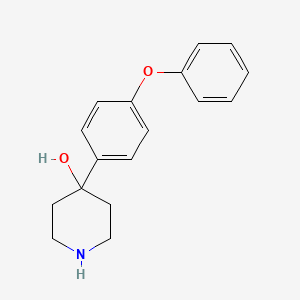
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B14127912.png)
![5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B14127920.png)
